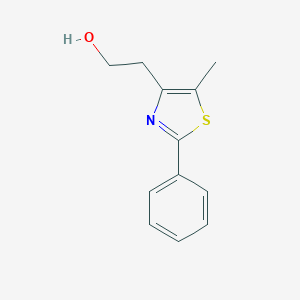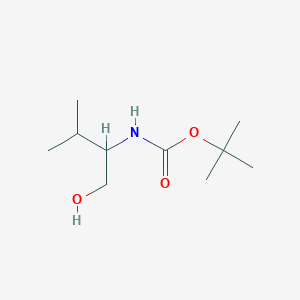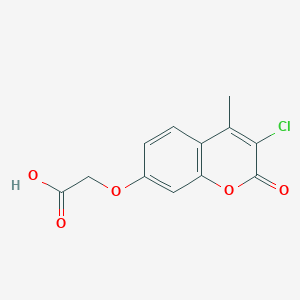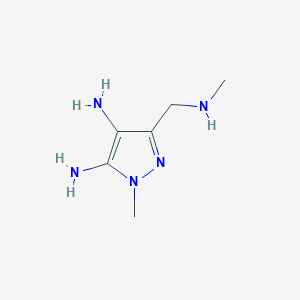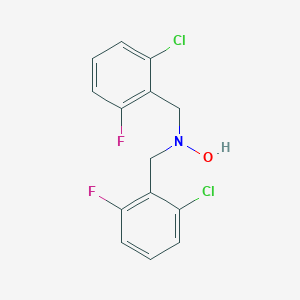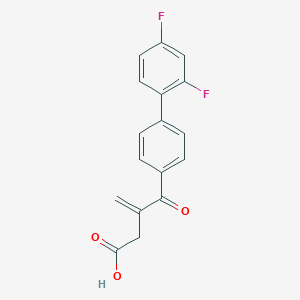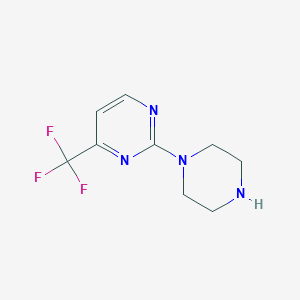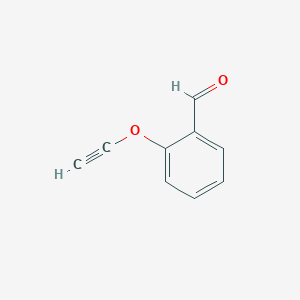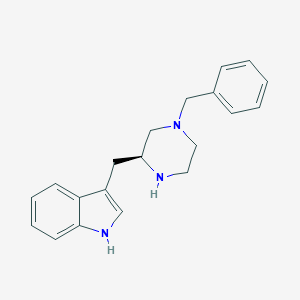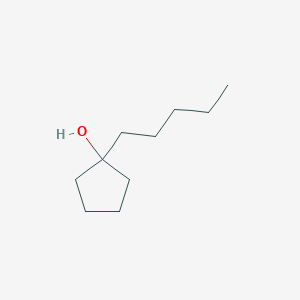![molecular formula C7H8N2O3 B071610 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile CAS No. 160880-93-3](/img/structure/B71610.png)
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is also known as "MDP2P nitrile" and is chemically classified as a nitrile, which is a functional group consisting of a carbon triple-bonded to a nitrogen atom.
Mécanisme D'action
The mechanism of action of 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile is not fully understood. However, it is believed to inhibit bacterial growth and cancer cell proliferation by interfering with key metabolic pathways. This compound has been shown to inhibit the activity of enzymes involved in nucleic acid synthesis and cell wall biosynthesis, leading to bacterial cell death. In cancer cells, it has been found to induce apoptosis and cell cycle arrest by modulating various signaling pathways.
Effets Biochimiques Et Physiologiques
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall biosynthesis and nucleic acid synthesis. This compound has also been found to induce apoptosis and cell cycle arrest in cancer cells by modulating various signaling pathways. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile in lab experiments is its broad-spectrum antimicrobial activity against various bacterial strains, including multi-drug resistant strains. This compound also exhibits significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for the research on 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile. One of the areas of interest is the development of novel antimicrobial agents based on this compound. Researchers are also exploring the potential of this compound as a lead compound for the development of novel anticancer drugs. Additionally, there is a growing interest in the use of this compound in material science, particularly in the development of novel materials with antimicrobial properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile involves the reaction of 3-methyl-2,5-dioxo-1,3-oxazolidine-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with propionitrile. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. This method has been optimized and modified by various researchers, resulting in high yields and purity of the compound.
Applications De Recherche Scientifique
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including multi-drug resistant strains. This compound has also shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Numéro CAS |
160880-93-3 |
|---|---|
Nom du produit |
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile |
Formule moléculaire |
C7H8N2O3 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile |
InChI |
InChI=1S/C7H8N2O3/c1-9-5(3-2-4-8)6(10)12-7(9)11/h5H,2-3H2,1H3/t5-/m0/s1 |
Clé InChI |
BAWOLYPFLHYRTN-YFKPBYRVSA-N |
SMILES isomérique |
CN1[C@H](C(=O)OC1=O)CCC#N |
SMILES |
CN1C(C(=O)OC1=O)CCC#N |
SMILES canonique |
CN1C(C(=O)OC1=O)CCC#N |
Synonymes |
4-Oxazolidinepropanenitrile,3-methyl-2,5-dioxo-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



